

# A Technical Guide to Lignoceryl Lignocerate: Structure, Properties, and Experimental Methodologies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lignoceryl lignocerate** is a long-chain wax ester, a class of neutral lipids with significant biological and industrial relevance. Composed of a long-chain fatty acid and a long-chain fatty alcohol, these esters are key components of natural waxes, serving as protective coatings on plant leaves and insect cuticles, and as energy storage molecules in various organisms.[1] In the pharmaceutical and cosmetic industries, wax esters are valued for their unique physicochemical properties, including their use as emollients, lubricants, and formulation excipients. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental protocols for the synthesis and analysis of **Lignoceryl lignocerate**.

## **Chemical Structure and Properties**

**Lignoceryl lignocerate** (CAS No. 1001-43-0), with the IUPAC name tetracosyl tetracosanoate, is the ester formed from the condensation of lignoceric acid and lignoceryl alcohol.[2][3]

 Lignoceric Acid: Also known as tetracosanoic acid (CAS No. 557-59-5), is a saturated fatty acid with a 24-carbon backbone.[4] It is found in wood tar, various cerebrosides, and in small amounts in most natural fats.[4]

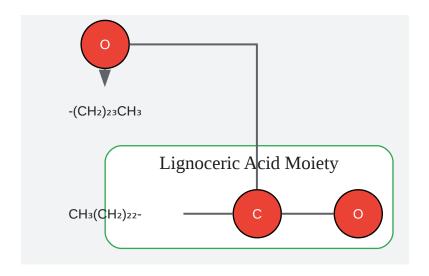


• Lignoceryl Alcohol: Also known as 1-tetracosanol (CAS No. 506-51-4), is a 24-carbon saturated fatty alcohol.[5][6] It is commonly derived from the reduction of lignoceric acid.[4]

The esterification of the carboxyl group of lignoceric acid with the hydroxyl group of lignoceryl alcohol results in the formation of **Lignoceryl lignocerate**, a molecule with a total of 48 carbon atoms.

#### **Visualization of the Chemical Structure**

The chemical structure of **Lignoceryl lignocerate** is depicted below, illustrating the ester linkage between the lignoceryl and lignocerate moieties.



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Caption: Chemical structure of Lignoceryl lignocerate.

### **Quantitative Physicochemical Data**

The following table summarizes key quantitative data for **Lignoceryl lignocerate** and its constituent molecules.



Property	Lignoceryl Lignocerate (Tetracosyl tetracosanoate)	Lignoceric Acid (Tetracosanoic Acid)	Lignoceryl Alcohol (1-Tetracosanol)
CAS Number	1001-43-0[2]	557-59-5[4]	506-51-4[5]
Molecular Formula	C48H96O2[2]	C24H48O2[4]	C24H50O[5]
Molecular Weight	705.28 g/mol [2]	368.63 g/mol [4]	354.663 g/mol [5]
Melting Point	Data not readily available	84.2 °C[4]	75-77 °C[7]
Boiling Point	Data not readily available	405.9 °C (estimated)	190 °C[7]
Solubility in Water	Predicted to be very low	5.9 x 10 <sup>-6</sup> mg/L at 25°C (estimated)[8]	0.001 g/L at 23°C[5]
Appearance	Solid[2]	Crystalline solid[9]	White waxy solid[10]

## **Experimental Protocols**

Detailed experimental protocols for the specific synthesis, extraction, and analysis of **Lignoceryl lignocerate** are not commonly published. However, established methodologies for long-chain wax esters can be readily adapted.

## **Synthesis of Lignoceryl Lignocerate**

**Lignoceryl lignocerate** can be synthesized via the esterification of lignoceric acid with lignoceryl alcohol. A general, solvent-free protocol using a solid acid catalyst is described below.[11]

Protocol: Solvent-Free Synthesis using a Solid Acid Catalyst

 Reactant Preparation: In a round-bottom flask, combine equimolar amounts of lignoceric acid and lignoceryl alcohol.

### Foundational & Exploratory

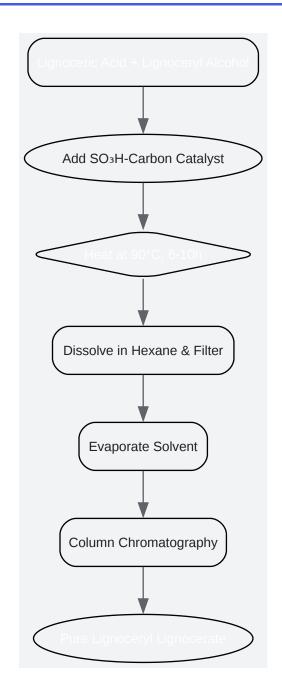




- Catalyst Addition: Add a solid acid catalyst, such as a sulfonated carbon catalyst (e.g., SO<sub>3</sub>H-carbon), at a loading of approximately 20% by weight of the reactants.[11]
- Reaction Conditions: Heat the mixture to 90°C with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times for long-chain wax esters can range from 6 to 10 hours.[11]
- Work-up and Purification: Upon completion, cool the reaction mixture and dissolve it in a non-polar solvent like hexane. The solid catalyst can be removed by filtration. The solvent is then evaporated under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography, eluting
  with a non-polar solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure
  Lignoceryl lignocerate.[11]

Logical Workflow for Synthesis





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Caption: Workflow for the synthesis of Lignoceryl lignocerate.

## **Analysis of Lignoceryl Lignocerate**

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of wax esters, allowing for their separation and identification. High-temperature GC is necessary for the analysis of intact long-chain wax



#### esters like Lignoceryl lignocerate.[12][13]

Protocol: High-Temperature GC-MS Analysis

- Sample Preparation: Dissolve the **Lignoceryl lignocerate** sample in a suitable solvent such as hexane or toluene to a concentration of 0.1–1.0 mg/mL.[12][13]
- GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.
- GC Column: A high-temperature capillary column, such as a DB-1 HT (15 m x 0.25 mm, 0.10 μm film thickness), is recommended.[12][13]
- · GC Conditions:
  - Injector Temperature: 390°C[13]
  - Oven Temperature Program:
    - Initial temperature: 120°C
    - Ramp 1: 15°C/min to 240°C
    - Ramp 2: 8°C/min to 390°C, hold for 6 minutes[13]
  - Carrier Gas: Helium at a constant flow.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
  - Scan Range: m/z 50-850.[12]
  - Ion Source Temperature: 230°C[12]
  - Transfer Line Temperature: 310°C[12]
- Data Analysis: The mass spectrum of the eluting peak corresponding to Lignoceryl lignocerate can be analyzed for characteristic fragment ions to confirm its structure. The



acylium ion from the lignoceric acid moiety and the alkyl radical cation from the lignoceryl alcohol moiety are typically observed.[14]

#### 3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Analysis

- Sample Preparation: Dissolve 5-25 mg of Lignoceryl lignocerate for <sup>1</sup>H NMR, or 50-100 mg for <sup>13</sup>C NMR, in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>).[15]
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ¹H NMR Analysis:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Expected Chemical Shifts (in CDCl<sub>3</sub>):
    - ~0.88 ppm (triplet): Terminal methyl groups (-CH<sub>3</sub>) of both the acid and alcohol chains.
    - ~1.25 ppm (broad multiplet): Methylene groups (-(CH<sub>2</sub>)n-) of the long aliphatic chains.
    - ~2.30 ppm (triplet): Methylene group alpha to the carbonyl group (-CH<sub>2</sub>-COO-).
    - ~4.05 ppm (triplet): Methylene group of the alcohol moiety attached to the ester oxygen (-O-CH<sub>2</sub>-).
- <sup>13</sup>C NMR Analysis:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Expected Chemical Shifts (in CDCl<sub>3</sub>):
    - ~14.1 ppm: Terminal methyl carbons.
    - ~22.7 34.4 ppm: Methylene carbons of the aliphatic chains.



- ~64.4 ppm: Methylene carbon of the alcohol moiety attached to the ester oxygen (-O-CH₂-).
- ~174 ppm: Carbonyl carbon of the ester group (-COO-).
- 2D NMR: For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.[15]

### Conclusion

**Lignoceryl lignocerate**, as a representative long-chain wax ester, possesses distinct chemical and physical properties that are of interest to researchers in various fields. The methodologies outlined in this guide for its synthesis and analysis are based on established principles for wax esters and provide a solid foundation for further investigation and application of this and related molecules. The provided data and protocols are intended to support research and development efforts in areas ranging from natural product chemistry to pharmaceutical sciences.

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